methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and an amino acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative, followed by the introduction of the hydroxyl group. The amino acid ester moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, while the amino acid ester moiety can participate in covalent bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-2-(5-chloro-2-hydroxypyridin-3-yl)acetate hydrochloride
- Methyl (2R)-2-amino-2-(5-bromo-2-hydroxypyridin-3-yl)acetate hydrochloride
- Methyl (2R)-2-amino-2-(5-iodo-2-hydroxypyridin-3-yl)acetate hydrochloride
Uniqueness
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3.ClH/c1-14-8(13)6(10)5-2-4(9)3-11-7(5)12;/h2-3,6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYZLBDDJJGOE-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CNC1=O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CNC1=O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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